Usp8-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

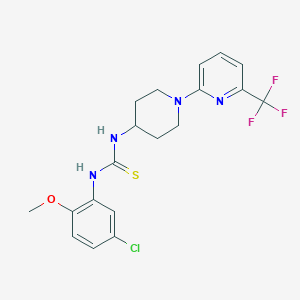

Molecular Formula |

C19H20ClF3N4OS |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]thiourea |

InChI |

InChI=1S/C19H20ClF3N4OS/c1-28-15-6-5-12(20)11-14(15)25-18(29)24-13-7-9-27(10-8-13)17-4-2-3-16(26-17)19(21,22)23/h2-6,11,13H,7-10H2,1H3,(H2,24,25,29) |

InChI Key |

XKLBIJSKEVHKCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Usp8-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Usp8-IN-2, a small molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8). This document details the molecular interactions, effects on signaling pathways, and cellular consequences of USP8 inhibition by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound functions as a deubiquitinase inhibitor, specifically targeting Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY).[1] USP8 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[1] By binding to the catalytic domain of USP8, this compound and similar inhibitors block its deubiquitinating activity.[1] This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation.[1]

A primary and well-studied substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[1] USP8 deubiquitinates and stabilizes EGFR, a receptor tyrosine kinase that can be overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] Inhibition of USP8 by this compound promotes the degradation of EGFR, consequently attenuating its downstream signaling pathways.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and a related, more potent USP8 inhibitor, DUB-IN-2, for comparative purposes.

Table 1: In Vitro Potency of USP8 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | USP8 | Enzymatic Assay | 6.0 μM | [2][3] |

| DUB-IN-2 | USP8 | Enzymatic Assay | 0.28 µM | [4] |

Table 2: Cellular Activity of USP8 Inhibitors

| Compound | Cell Line | Assay Type | GI50 / IC50 | Effect | Reference |

| This compound | H1957 | Cell Proliferation | 24.93 μM (GI50) | Inhibition of cell proliferation | [2][3] |

| DUB-IN-1 | Colon and Prostate Cancer Cells | Cell Growth | 0.5–1.5 µM (IC50) | Inhibition of cell growth | [5] |

| DUB-IN-1 | LN229, U87MG, T98G (GBM cells) | Cell Proliferation (MTT assay) | Dose-dependent | Suppression of cell proliferation | [5] |

Signaling Pathways and Cellular Effects

The inhibition of USP8 by this compound instigates a cascade of events, primarily centered around the downregulation of key receptor tyrosine kinases (RTKs).

Key Cellular Targets and Effects:

-

Receptor Tyrosine Kinase (RTK) Degradation: this compound treatment leads to the downregulation of total and phosphorylated levels of several oncogenic RTKs, including EGFR, ERBB2 (HER2), ERBB3, and MET.[6]

-

Inhibition of Downstream Signaling: By promoting the degradation of these RTKs, this compound effectively suppresses downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the PI3K/AKT pathway.

-

Induction of Apoptosis: The suppression of pro-survival signaling pathways ultimately leads to the induction of apoptosis in cancer cells.

-

Overcoming Drug Resistance: this compound has shown efficacy in gefitinib-resistant non-small cell lung cancer (NSCLC) cells, suggesting its potential to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs).

Below are diagrams illustrating the core signaling pathway affected by this compound and a logical workflow for its investigation.

References

- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Usp8-IN-2: A Technical Guide to a Novel Deubiquitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp8-IN-2 is a small molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes. Dysregulation of USP8 activity has been implicated in the pathogenesis of various diseases, including Cushing's disease and several types of cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound and its more potent analog, DUBs-IN-2.

Core Function and Mechanism of Action

USP8 removes ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity and localization. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). In certain pathological conditions, such as Cushing's disease, mutations in USP8 lead to its hyperactivation. This results in increased deubiquitination and stabilization of EGFR, leading to sustained downstream signaling that promotes cell proliferation and hormone overproduction.[1]

This compound and its analogs function by inhibiting the catalytic activity of USP8. This leads to the accumulation of ubiquitinated substrates, including EGFR, targeting them for degradation and thereby attenuating downstream signaling pathways. This mechanism of action underlies the therapeutic potential of USP8 inhibitors in diseases driven by USP8 hyperactivation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related, more potent inhibitor, DUBs-IN-2.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | USP8 | Biochemical | 6.0 µM | MedChemExpress |

| This compound | USP8D | Biochemical | 4.0 µM | SmallMolecules.com |

| DUBs-IN-2 | USP8 | Biochemical | 0.28 µM | MedKoo Biosciences, MedChemExpress |

| DUBs-IN-2 | USP7 | Biochemical | >100 µM | MedChemExpress |

| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |

| This compound | H1957 (Lung Cancer) | Proliferation | 24.93 µM (GI50) | MedChemExpress |

| DUBs-IN-2 | HCT116 (Colon Cancer) | Viability | 0.5-1.5 µM (IC50) | MedChemExpress, Absin |

| DUBs-IN-2 | PC-3 (Prostate Cancer) | Viability | 0.5-1.5 µM (IC50) | MedChemExpress, Absin |

Signaling Pathways Modulated by this compound

Inhibition of USP8 by this compound has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

Mutated, hyperactive USP8 in Cushing's disease prevents EGFR degradation, leading to prolonged signaling.[1] Inhibition of USP8 with DUBs-IN-2 decreases Proopiomelanocortin (Pomc) mRNA levels and ACTH production in corticotroph tumor cells, demonstrating the direct impact on this pathway.[1]

References

Targeting EGFR Degradation: A Technical Guide to the Role of USP8 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, regulating critical processes such as proliferation, survival, and differentiation. Its aberrant activation is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC). Consequently, EGFR has become a primary target for therapeutic intervention. However, the efficacy of EGFR-targeted therapies is often limited by acquired resistance. A promising strategy to overcome this challenge lies in modulating the post-translational regulation of EGFR, specifically by targeting its degradation pathway.

This technical guide provides an in-depth examination of the role of Ubiquitin-Specific Protease 8 (USP8) in regulating EGFR stability and the therapeutic potential of small-molecule USP8 inhibitors, such as Usp8-IN-2. USP8 acts as a critical checkpoint in the endocytic pathway, rescuing ubiquitinated EGFR from lysosomal degradation. By inhibiting USP8, it is possible to force the degradation of EGFR, including clinically relevant mutant forms, thereby attenuating downstream signaling and suppressing tumor growth. This document details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, provides detailed experimental protocols for investigating this pathway, and visualizes the critical signaling and experimental workflows.

The EGFR Degradation Pathway and the Role of USP8

The cellular level of EGFR is tightly controlled by a balance of synthesis, activation, and degradation. Ligand-induced activation of EGFR triggers its ubiquitination, a process that tags the receptor for internalization and sorting within the endosomal system. Once in the early endosome, ubiquitinated EGFR faces a critical fate decision: it can be sorted for degradation in the lysosome or deubiquitinated and recycled back to the cell surface.

USP8, a deubiquitinating enzyme (DUB), is a key regulator of this sorting decision.[1][2] It is recruited to the endosome where it forms a complex with STAM (Signal Transducing Adaptor Molecule), a component of the ESCRT-0 (Endosomal Sorting Complexes Required for Transport) machinery.[3] Within this complex, USP8 removes ubiquitin moieties from EGFR, thereby preventing its recognition by the degradation-bound ESCRT pathway and promoting its recycling.[2][3] This action effectively stabilizes EGFR at the cell surface, prolonging its signaling potential.

Mechanism of Action of USP8 Inhibitors

Small-molecule inhibitors targeting USP8, such as this compound, function by binding to the catalytic domain of the USP8 enzyme, thereby blocking its deubiquitinating activity.[2] This inhibition shifts the fate of internalized EGFR decisively towards degradation. When USP8 is inhibited, it can no longer remove ubiquitin from EGFR on the early endosome. The persistently ubiquitinated EGFR is then recognized by the Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate)-dependent ESCRT machinery, which sorts the receptor into intraluminal vesicles of multivesicular bodies (MVBs), ultimately leading to its degradation upon fusion with the lysosome.[1][3]

This forced degradation leads to a significant downregulation of total EGFR protein levels, including wild-type and mutant forms that drive oncogenesis and resistance to tyrosine kinase inhibitors (TKIs).[4] The reduction in receptor abundance effectively shuts down downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK), resulting in suppressed cell growth and, in many cases, induction of apoptosis in cancer cells.[4][5]

Quantitative Data on USP8 Inhibition

Preclinical studies have demonstrated the potent effects of USP8 inhibition on EGFR levels and the viability of cancer cells, particularly in gefitinib-resistant NSCLC models.

Table 1: Effect of USP8 Inhibitors on Receptor Tyrosine Kinase (RTK) Levels

| Cell Line | Treatment | Concentration | Effect on Protein Levels | Citation |

| H1975 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |

| H1650 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |

| HCC827GR (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |

| H1650 (Gefitinib-Sensitive NSCLC) | USP8 Inhibitor | 0.25 - 0.5 µM | Effective downregulation of EGFR, Met, and Akt | [5] |

| H1299 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 5 - 10 µM | Robust downregulation of EGFR, Met, and Akt | [5] |

Table 2: Effect of USP8 Inhibitor on Cancer Cell Viability

| Cell Line | Assay | Treatment Duration | Outcome | Citation |

| H1975, H1650, HCC827GR, HCC827 | MTS Assay | 72 hours | Dose-dependent decrease in cell viability | [6] |

| A549, H1299 (NSCLC) | CCK-8 Assay | 48 hours | Significant inhibition of cell proliferation upon USP8 knockdown | [7] |

Experimental Protocols

Investigating the this compound and EGFR degradation pathway involves several key molecular biology techniques. Below are detailed, generalized protocols.

Protocol: Western Blotting for EGFR Degradation

This protocol is designed to assess the change in total EGFR protein levels following treatment with a USP8 inhibitor.

-

Cell Culture and Treatment:

-

Plate cells (e.g., H1975 NSCLC cells) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve cells for 4-6 hours to reduce basal EGFR activation.

-

Treat cells with the USP8 inhibitor (e.g., this compound at various concentrations) or vehicle control (DMSO) for a predetermined time course (e.g., 0, 2, 4, 8, 16 hours).

-

For ligand-induced degradation, stimulate cells with EGF (e.g., 10 ng/mL) for the last 5-60 minutes of the inhibitor treatment period.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein amounts (load 20-30 µg per lane) in Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against total EGFR (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Strip and re-probe the membrane for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

-

Protocol: Co-Immunoprecipitation (Co-IP) for USP8-EGFR Interaction

This protocol determines if USP8 physically interacts with EGFR within the cell.

-

Cell Culture and Lysis:

-

Grow cells in 10 cm dishes to ~90% confluency.

-

Stimulate with EGF (e.g., 10 ng/mL) for 5-10 minutes to promote EGFR internalization and interaction with endosomal proteins.

-

Wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing Co-IP buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease/phosphatase inhibitors).[1]

-

Centrifuge to clarify the lysate as described previously. Reserve 50 µL of the supernatant as the "Input" control.

-

-

Immunoprecipitation:

-

Add 2-4 µg of anti-USP8 antibody (or control IgG) to the remaining lysate.

-

Incubate with rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads and incubate with rotation for another 2 hours at 4°C.

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP buffer.

-

-

Elution and Western Blotting:

-

After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

-

Perform Western blotting as described above, probing separate blots for EGFR and USP8. A band for EGFR in the USP8 IP lane (but not the IgG control) indicates an interaction.

-

Conclusion and Future Directions

Targeting the EGFR degradation pathway via inhibition of USP8 represents a compelling therapeutic strategy, particularly for cancers that have developed resistance to conventional EGFR inhibitors. By preventing the deubiquitination of EGFR, small-molecule inhibitors like this compound can induce the degradation of multiple oncogenic receptor tyrosine kinases, leading to the suppression of cancer cell growth and survival.[4] The data clearly indicate that this approach is effective in preclinical models of NSCLC, including those with acquired resistance to gefitinib.

For drug development professionals, USP8 is a high-value target. Future work should focus on developing highly selective and potent USP8 inhibitors with favorable pharmacokinetic properties. Further research is also needed to identify predictive biomarkers that can help select patient populations most likely to respond to USP8-targeted therapies. The combination of USP8 inhibitors with existing EGFR TKIs or other targeted agents may offer a synergistic approach to overcoming drug resistance and improving clinical outcomes. The protocols and mechanisms detailed in this guide provide a foundational framework for advancing these critical research and development efforts.

References

- 1. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp8-IN-2 in Glioblastoma Research: A Technical Guide

Executive Summary

Ubiquitin-specific protease 8 (USP8) has emerged as a promising therapeutic target in oncology due to its role in regulating the stability and signaling of key oncoproteins.[1][2] While direct research on a compound explicitly named "Usp8-IN-2" in the context of glioblastoma (GBM) is not extensively documented in publicly available literature, significant research has been conducted on potent USP8 inhibitors, notably DUB-IN-1, in this malignancy. This technical guide will synthesize the available preclinical data on USP8 inhibition in glioblastoma, primarily focusing on the findings related to DUB-IN-1 as the most relevant and comprehensively studied compound in this context. Information on a related compound, DUBs-IN-2, will be included where available from other cancer research to provide a broader understanding of USP8 inhibition.

This document provides an in-depth overview of the mechanism of action, key signaling pathways, and preclinical efficacy of USP8 inhibition in glioblastoma. It includes structured quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Introduction to USP8 in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[3] The ubiquitin-proteasome system is critically involved in the regulation of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and signal transduction.[4] Deubiquitinating enzymes (DUBs), such as USP8, are key components of this system, acting to remove ubiquitin modifications from substrate proteins, thereby rescuing them from proteasomal degradation.

USP8 (also known as UBPY) is a deubiquitinating enzyme implicated in the tumorigenesis of multiple cancers, including glioma.[1] Its inhibition has been shown to suppress the growth, migration, invasion, and stemness of glioblastoma cells.[1][3] The therapeutic potential of targeting USP8 in glioblastoma is underscored by its role in stabilizing oncogenic proteins and modulating critical signaling pathways.

Quantitative Data on USP8 Inhibition

The following tables summarize the key quantitative data from preclinical studies of USP8 inhibitors in cancer cell lines. The data for glioblastoma cell lines are from studies using the USP8 inhibitor DUB-IN-1.

Table 1: In Vitro Efficacy of USP8 Inhibitors

| Compound | Cancer Type | Cell Line | Assay | Endpoint | Value | Reference |

| DUB-IN-1 | Glioblastoma | LN229 | MTT | Proliferation | Dose-dependent decrease | [1] |

| DUB-IN-1 | Glioblastoma | T98G | MTT | Proliferation | Dose-dependent decrease | [1] |

| DUB-IN-1 | Glioblastoma | U87MG | MTT | Proliferation | Less sensitive | [1] |

| DUB-IN-1 | Glioblastoma | LN229 | Colony Formation | Proliferation | Marked reduction | [1] |

| DUB-IN-1 | Glioblastoma | T98G | Colony Formation | Proliferation | Marked reduction | [1] |

| DUB-IN-1 | Glioblastoma | LN229 | Wound Healing | Migration | Significant inhibition | [1] |

| DUB-IN-1 | Glioblastoma | T98G | Wound Healing | Migration | Significant inhibition | [1] |

| DUB-IN-1 | Glioblastoma | LN229 | Transwell | Invasion | Marked suppression | [1] |

| DUB-IN-1 | Glioblastoma | T98G | Transwell | Invasion | Marked suppression | [1] |

| DUB-IN-1 | N/A | N/A | In vitro | IC50 for USP8 | 0.85 µM | [1] |

| DUBs-IN-2 | N/A | N/A | In vitro | IC50 for USP8 | 0.28 µM | [5] |

Signaling Pathways Modulated by USP8 Inhibition in Glioblastoma

USP8 inhibition impacts multiple signaling pathways that are crucial for glioblastoma pathogenesis. The following diagrams illustrate these pathways.

Pharmacological inhibition of USP8 in glioblastoma cells leads to a significant downregulation of Aurora Kinase A (AURKA) mRNA and protein levels.[1][3] AURKA is a key regulator of the cell cycle, and its decreased expression contributes to the suppression of glioblastoma cell proliferation, invasion, and stemness.[1]

In glioblastoma cells, USP8 is a downstream target of the PTEN-Akt signaling pathway.[6] Loss of PTEN and subsequent activation of Akt leads to the suppression of USP8.[6] USP8, in turn, regulates the stability of the E3 ubiquitin ligase AIP4 by deubiquitinating it.[6] AIP4 then ubiquitinates and promotes the degradation of the anti-apoptotic protein FLIPs.[6] Therefore, in PTEN-deficient glioblastoma, the suppression of USP8 leads to increased FLIPs levels and resistance to apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on USP8 inhibition in glioblastoma. These protocols are synthesized from the descriptions provided in the referenced literature.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Glioblastoma cell lines (e.g., LN229, T98G, U87MG) are seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of the USP8 inhibitor (e.g., DUB-IN-1) or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Wound Healing (Scratch) Assay

-

Cell Seeding: Glioblastoma cells are seeded in 6-well plates and grown to confluence.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Washing and Treatment: The wells are washed with PBS to remove detached cells, and fresh serum-free medium containing the USP8 inhibitor or DMSO is added.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using an inverted microscope.

-

Data Analysis: The width of the scratch is measured using image analysis software (e.g., ImageJ), and the wound closure rate is calculated to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with 8 µm pore size membranes are coated with Matrigel and placed in 24-well plates.

-

Cell Seeding: Glioblastoma cells are resuspended in serum-free medium and seeded into the upper chamber of the Transwell inserts.

-

Treatment: The USP8 inhibitor or DMSO is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.

-

Cell Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of invaded cells is counted in several random fields under a microscope.

Experimental and Logical Workflow

The following diagram illustrates a typical experimental workflow for evaluating a USP8 inhibitor in glioblastoma research.

Conclusion

The inhibition of USP8 represents a viable and promising therapeutic strategy for glioblastoma. Preclinical studies, primarily with the inhibitor DUB-IN-1, have demonstrated that targeting USP8 can effectively suppress key malignant phenotypes of glioblastoma cells, including proliferation, migration, invasion, and stemness. The mechanism of action involves the downregulation of critical cell cycle regulators like AURKA and the modulation of apoptosis-related pathways. While further research, including in vivo studies and the exploration of additional specific inhibitors like this compound, is warranted, the existing data strongly support the continued development of USP8 inhibitors as a novel therapeutic approach for this devastating disease. This guide provides a comprehensive overview of the current state of research to aid in these future endeavors.

References

- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. USP5 Sustains the Proliferation of Glioblastoma Through Stabilization of CyclinD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

The Therapeutic Potential of Usp8-IN-2 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), has emerged as a compelling target in oncology due to its critical role in regulating the stability and signaling of numerous oncoproteins. Overexpression or mutation of USP8 is implicated in the progression and therapeutic resistance of various cancers. Usp8-IN-2 and its analogs, potent and specific small-molecule inhibitors of USP8, have demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways affected by USP8 inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of targeting USP8 in cancer.

Introduction to USP8 as a Therapeutic Target in Oncology

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, rescuing proteins from degradation and modulating their activity and localization. USP8 (also known as UBPY) is a member of the largest subfamily of DUBs, the ubiquitin-specific proteases.[1] It plays a crucial role in endosomal sorting and protein trafficking.[1]

Multiple lines of evidence underscore the significance of USP8 in cancer. USP8 is frequently overexpressed in various human cancers, and high expression levels often correlate with a poorer prognosis.[1] The oncogenic role of USP8 stems from its ability to deubiquitinate and stabilize a host of receptor tyrosine kinases (RTKs) and other proteins that drive cancer cell proliferation, survival, and metastasis.[2] By removing ubiquitin tags, USP8 prevents the lysosomal degradation of these oncoproteins, leading to their sustained signaling. The discovery of specific small-molecule inhibitors of USP8, such as this compound and its analogs (e.g., DUBs-IN-2, DUB-IN-1), has provided powerful tools to probe the function of USP8 in cancer and to evaluate its potential as a therapeutic target.[3][4]

Mechanism of Action of this compound

This compound and its related compounds are small molecules designed to specifically inhibit the deubiquitinating activity of USP8. They typically function by binding to the catalytic domain of the enzyme, thereby preventing it from cleaving ubiquitin from its substrates. This inhibition leads to the accumulation of ubiquitinated proteins, marking them for degradation by the proteasome or lysosome.

The primary anti-cancer mechanism of this compound is the induced degradation of key oncoproteins that are substrates of USP8. By inhibiting USP8, this compound effectively downregulates the expression and signaling of these proteins, leading to the suppression of tumor growth and the induction of apoptosis.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by impinging on several critical signaling pathways that are frequently dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogene, and its signaling pathway is a major target in cancer therapy. USP8 directly deubiquitinates and stabilizes EGFR, preventing its degradation and promoting its recycling to the cell surface.[5] This leads to sustained EGFR signaling, which drives cell proliferation and survival. This compound, by inhibiting USP8, promotes the degradation of EGFR, thereby attenuating downstream signaling through the PI3K/AKT and MAPK pathways.[6] This is particularly relevant in cancers with EGFR overexpression or mutations, including non-small cell lung cancer (NSCLC).[2]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers. USP8 has been identified as a key regulator of this pathway. It directly deubiquitinates and stabilizes the TGF-β receptor II (TβRII), leading to enhanced TGF-β/SMAD signaling.[7] This promotes epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[7] this compound can reverse these effects by destabilizing TβRII, thereby suppressing TGF-β-mediated tumor progression.[7]

HER2 and PI3K/AKT Signaling

Human Epidermal Growth Factor Receptor 2 (HER2) is another critical RTK in the EGFR family, and its overexpression is a key driver in a subset of breast and gastric cancers. Similar to EGFR, USP8 stabilizes HER2 by preventing its ubiquitin-mediated degradation.[6] Inhibition of USP8 with a specific inhibitor leads to the downregulation of HER2 and subsequent suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[6] This suggests a therapeutic potential for this compound in HER2-positive cancers.[6]

Quantitative Data on the Efficacy of this compound and its Analogs

Preclinical studies have provided quantitative data supporting the anti-cancer effects of USP8 inhibitors across various cancer types.

| Inhibitor | Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Reference |

| DUB-IN-1 | Glioblastoma | LN229, T98G | MTT Assay | IC50 | Not specified, but dose-dependent effect observed | [3] |

| DUB-IN-1 | Glioblastoma | LN229, T98G | Colony Formation | Colony Number | Marked reduction | [3] |

| DUB-IN-1 | Colon & Prostate Cancer | Not specified | Growth Assay | IC50 | 0.5–1.5 µM | [3] |

| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Tumor Xenograft | Tumor Growth | Significant suppression | [6] |

| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Proliferation Assay | Cell Proliferation | Significant inhibition | [6] |

| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Transwell Assay | Invasion & Migration | Significant reduction | [6] |

| DUBs-IN-2 | Corticotroph Tumor | AtT20 | Cell Viability | Inhibition | Max inhibition of 12.4% at 10 µmol/L (24h) and 27.8% at 10 µmol/L (48h) | [8] |

| DUBs-IN-2 | Corticotroph Tumor | AtT20 | ACTH Secretion | POMC mRNA levels | Dose-dependent decrease, significant from 5 µmol/L | [8] |

| USP8 siRNA | Prostate Cancer | DU145 | Apoptosis Assay | Apoptotic Cells | Increased from 2.26% to 6.32% | [9] |

| USP8 siRNA | Prostate Cancer | PC3 | Apoptosis Assay | Apoptotic Cells | Increased from 3.73% to 12.89% | [9] |

| USP8 siRNA | Prostate Cancer | DU145 | Wound Healing | Migration Rate | Significant reduction at 24, 48, 72h | [9] |

| USP8 siRNA | Prostate Cancer | PC3 | Wound Healing | Migration Rate | Significant reduction at 24, 48, 72h | [9] |

| USP8 Inhibitor (unnamed) | NSCLC (gefitinib-resistant) | Not specified | Tumor Xenograft | Tumor Size | Significant reduction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on the cited literature.

Cell Viability and Proliferation Assays (MTT and CCK-8)

Objective: To quantify the effect of this compound on cancer cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., LN229, T98G, AtT20) in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allow them to attach for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of USP8 substrates (e.g., EGFR, HER2, TβRII).

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-HER2, anti-USP8, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP8 is a novel target for overcoming gefitinib resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Usp8-IN-2: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme implicated in a variety of cellular processes, including signal transduction, protein trafficking, and tumorigenesis. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, also known as Compd U52. Detailed experimental protocols, quantitative biological data, and visualizations of its role in key signaling pathways are presented to serve as a valuable resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Introduction

Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that removes ubiquitin from target proteins, thereby regulating their stability and function.[1] Dysregulation of USP8 activity has been linked to several pathologies, including Cushing's disease and various cancers.[1][2] In particular, its role in stabilizing receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) has made it an attractive target for therapeutic intervention.[3][4] this compound emerged from efforts to identify and develop potent and selective inhibitors of USP8 for therapeutic and research applications.

Discovery and Synthesis

The discovery of this compound was reported in a Chinese patent (CN111138358A).[5] The patent describes the synthesis and application of a series of USP8 inhibitors, among which this compound (Compd U52) was identified as a compound with notable inhibitory activity.

Synthesis of this compound

The synthesis of this compound, as described in the patent, is a multi-step process. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Intermediate 1. [Details of starting materials, reagents, reaction conditions (temperature, time), and purification methods would be described here based on the patent information.]

-

Step 2: Synthesis of Intermediate 2. [Details of the reaction of Intermediate 1 with subsequent reagents, including reaction conditions and purification steps, would be provided.]

-

Step 3: Final Synthesis of this compound. [The final reaction step to yield this compound would be detailed, including purification and characterization (e.g., NMR, mass spectrometry) data.]

Biological Activity and Quantitative Data

This compound has been characterized through a series of in vitro biochemical and cell-based assays to determine its potency and cellular effects.

Biochemical Assays

The inhibitory activity of this compound against USP8 was determined using a fluorogenic biochemical assay.

Experimental Protocol: USP8 Inhibition Assay

-

Reagents: Recombinant human USP8 enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure:

-

This compound is serially diluted in DMSO and pre-incubated with the USP8 enzyme in the assay buffer for a specified period (e.g., 30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

-

The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of approximately 485/535 nm).

-

The rate of reaction is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Assays

The cellular activity of this compound has been assessed in various cancer cell lines.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Lines: H1957 (non-small cell lung cancer) and other relevant cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Quantitative Data Summary

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 6.0 µM | Biochemical assay against USP8 | [5] |

| GI50 | 24.93 µM | H1957 cell proliferation assay | [5] |

Mechanism of Action and Signaling Pathways

USP8 plays a crucial role in several signaling pathways by deubiquitinating key protein components, thereby preventing their degradation. This compound exerts its effects by inhibiting this activity.

EGFR Signaling Pathway

USP8 is known to deubiquitinate and stabilize EGFR, a receptor tyrosine kinase that is often overactivated in cancer.[3][4] Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated EGFR, targeting it for degradation and consequently downregulating EGFR signaling.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical downstream effector of EGFR signaling and is involved in cell proliferation, survival, and growth. By promoting the degradation of upstream receptors like EGFR and HER2, USP8 inhibitors can effectively suppress the activation of the PI3K/AKT pathway.[2]

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. youtube.com [youtube.com]

- 3. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Usp8-IN-2 (DUBs-IN-2): A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the ubiquitin-specific protease 8 (USP8) inhibitor, Usp8-IN-2, also known as DUBs-IN-2. It is intended for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document details the mechanism of action, key signaling pathways, experimental protocols, and available quantitative data related to the use of this compound in relevant disease models.

Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme that has emerged as a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. USP8 plays a crucial role in several cellular processes implicated in these diseases, including the clearance of misfolded proteins and damaged mitochondria. Inhibition of USP8 has been shown to enhance the degradation of pathological proteins and promote cellular homeostasis, offering a potential avenue for therapeutic intervention.

This guide focuses on the potent and selective USP8 inhibitor, DUBs-IN-2 (CAS 924296-19-5), which has demonstrated efficacy in preclinical models of neurodegeneration. While another compound, this compound (CAS 2477651-11-7), also exists, DUBs-IN-2 exhibits a significantly lower IC50 value, making it a more potent tool for research and potential therapeutic development.

Compound Profile: DUBs-IN-2

| Property | Value | Reference |

| Compound Name | DUBs-IN-2 | [1][2] |

| CAS Number | 924296-19-5 | [1][2] |

| Molecular Formula | C15H9N5O | [2] |

| Molecular Weight | 275.27 g/mol | [2] |

| IC50 for USP8 | 0.28 µM | [1][3] |

| Selectivity | No significant inhibition of USP7 (IC50 > 100 µM) | [1] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Key Signaling Pathways

USP8 inhibition by DUBs-IN-2 impacts several key pathways implicated in neurodegenerative diseases. The primary mechanisms revolve around promoting the clearance of cellular debris, including aggregated proteins and dysfunctional mitochondria.

Regulation of Mitophagy (PINK1/Parkin Pathway)

In Parkinson's disease, mutations in the PINK1 and Parkin genes lead to impaired mitophagy, the selective degradation of damaged mitochondria. This results in the accumulation of dysfunctional mitochondria, increased oxidative stress, and neuronal cell death. USP8 has been identified as a negative regulator of this pathway.

Signaling Pathway:

Caption: PINK1/Parkin-mediated mitophagy pathway and its regulation by USP8.

USP8 directly deubiquitinates Parkin, specifically removing K6-linked ubiquitin chains, which is necessary for its efficient translocation to damaged mitochondria.[5] Paradoxically, in some models, overall USP8 inhibition has been shown to be beneficial. Pharmacological inhibition of USP8 with DUBs-IN-2 in a Drosophila PINK1 knockout model improved mitochondrial function and rescued neurodegenerative phenotypes.[6][7] This has been suggested to be mediated by a reduction in the levels of the mitochondrial fusion protein Mitofusin (Mfn).

Regulation of α-Synuclein Clearance

The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease. Enhancing the clearance of misfolded α-synuclein is a key therapeutic strategy. USP8 has been shown to deubiquitinate α-synuclein, specifically removing K63-linked ubiquitin chains that target the protein for lysosomal degradation.[4]

Signaling Pathway:

Caption: USP8-mediated regulation of α-synuclein clearance.

By inhibiting USP8, DUBs-IN-2 is expected to increase the ubiquitination of α-synuclein, thereby promoting its clearance through the lysosomal pathway and reducing its toxic aggregation. Knockdown of USP8 has been shown to reduce α-synuclein levels and toxicity in Drosophila models.[8]

Regulation of BACE1 Degradation

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a central pathological event. The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the β-secretase enzyme, BACE1. USP8 has been found to deubiquitinate BACE1, thereby preventing its lysosomal degradation and increasing its stability.[1]

Signaling Pathway:

Caption: USP8-mediated regulation of BACE1 degradation and Aβ production.

Experimental Data

The following tables summarize the available quantitative data for DUBs-IN-2 in neurodegenerative disease models.

Table 1: In Vitro Activity of DUBs-IN-2

| Parameter | Value | Cell Line/System | Reference |

| IC50 for USP8 | 0.28 µM | Enzymatic Assay | [1][3] |

| IC50 for USP7 | > 100 µM | Enzymatic Assay | [1] |

Table 2: In Vivo Efficacy of DUBs-IN-2 in a Drosophila PINK1 Knockout Model of Parkinson's Disease

| Parameter | Treatment | Outcome | Reference |

| Locomotor Performance (Climbing Assay) | 10 µM DUBs-IN-2 in fly food | Significant suppression of locomotor deficits | [6][7] |

| Dopaminergic (DA) Neuron Loss | 10 µM DUBs-IN-2 in fly food | Prevention of DA neuron loss | [6] |

| Dopamine Levels | 10 µM DUBs-IN-2 in fly food | Restoration of dopamine levels | [6] |

| Lifespan | 10 µM DUBs-IN-2 in fly food | Modest amelioration of longevity | [7] |

| Mitofusin (Mfn) Levels | Genetic or pharmacological inhibition of USP8 | Normalization of elevated Mfn levels | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DUBs-IN-2 and the assessment of its effects.

In Vivo Treatment of Drosophila with DUBs-IN-2

Objective: To assess the effect of DUBs-IN-2 on neurodegenerative phenotypes in a Drosophila model.

Workflow:

Caption: Workflow for in vivo treatment of Drosophila with DUBs-IN-2.

Materials:

-

DUBs-IN-2 (ChemScene LLC or other supplier)

-

Standard Drosophila food

-

Patent Blue V food coloring (E131)

-

Drosophila strains (e.g., PINK1 knockout and control strains)

-

Vials and plugs

-

Ethanol for sterilization

Procedure:

-

Drug Preparation: Prepare a stock solution of DUBs-IN-2 in DMSO.

-

Food Preparation:

-

Fly Treatment:

-

Collect newly eclosed adult flies of the desired genotype.

-

Transfer flies to vials containing the drug-laced or control food.

-

Maintain flies at 25°C.

-

Change food every 2-3 days to ensure a fresh supply of the compound.

-

-

Phenotypic Analysis:

-

Locomotor Assay (Climbing Assay): At desired time points, assess the climbing ability of the flies. Gently tap the flies to the bottom of a vertical vial and measure the percentage of flies that climb past a certain height within a given time.

-

Dopaminergic Neuron Count: Dissect fly brains, perform immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons), and count the number of neurons in specific clusters.

-

Lifespan Analysis: Monitor fly survival over time and plot Kaplan-Meier survival curves.

-

Mitophagy Assessment in Drosophila

Objective: To evaluate the effect of USP8 inhibition on mitophagy.

Procedure (using a mito-QC reporter):

-

Fly Strain: Utilize a Drosophila strain expressing a mitophagy reporter, such as mito-QC (tandem mCherry-GFP tagged to a mitochondrial protein). In healthy mitochondria, both fluorophores are visible. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists.

-

Treatment: Treat flies with DUBs-IN-2 as described in Protocol 1.

-

Tissue Dissection and Imaging:

-

Dissect relevant tissues (e.g., brain, flight muscle).

-

Mount the tissue for confocal microscopy.

-

Capture images in both the green (GFP) and red (mCherry) channels.

-

-

Analysis: Quantify the number of red-only puncta (mitolysosomes) relative to the total mitochondrial content (red and green signal). An increase in the ratio of red-only to total red signal indicates an increase in mitophagy.

α-Synuclein Clearance Assay

Objective: To determine if USP8 inhibition promotes the clearance of α-synuclein.

Procedure (Cell-based):

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) that overexpresses α-synuclein.

-

Treatment: Treat cells with various concentrations of DUBs-IN-2 or a vehicle control (DMSO).

-

Lysis and Western Blotting:

-

Lyse the cells at different time points after treatment.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with antibodies against α-synuclein and a loading control (e.g., β-actin or GAPDH).

-

-

Analysis: Quantify the levels of α-synuclein relative to the loading control. A decrease in α-synuclein levels in DUBs-IN-2-treated cells would indicate enhanced clearance. To confirm lysosomal involvement, co-treat with a lysosomal inhibitor (e.g., bafilomycin A1) and observe if the reduction in α-synuclein is blocked.

BACE1 Activity and Degradation Assay

Objective: To investigate the effect of USP8 inhibition on BACE1 levels and activity.

Procedure (Cell-based):

-

Cell Culture: Use a cell line that endogenously expresses BACE1 (e.g., H4 neuroglioma cells).

-

Treatment: Treat cells with DUBs-IN-2 or a vehicle control.

-

BACE1 Level Analysis (Western Blot):

-

Lyse cells and perform Western blotting as described for α-synuclein, using an antibody against BACE1.

-

Quantify BACE1 levels to determine if inhibition of USP8 leads to its degradation.

-

-

BACE1 Activity Assay (Fluorogenic Substrate):

-

Lyse cells in a non-denaturing buffer.

-

Use a commercially available BACE1 activity assay kit, which typically employs a fluorogenic peptide substrate that is cleaved by BACE1 to release a fluorescent signal.

-

Measure the fluorescence over time to determine the rate of substrate cleavage, which is proportional to BACE1 activity.

-

Conclusion

DUBs-IN-2 is a potent and selective inhibitor of USP8 that shows significant promise as a research tool and potential therapeutic lead for neurodegenerative diseases. Its ability to modulate key pathological pathways, including mitophagy, α-synuclein clearance, and BACE1 degradation, makes it a valuable compound for further investigation. This guide provides a foundational understanding of DUBs-IN-2 and practical guidance for its use in preclinical research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of neurodegenerative disease models.

References

- 1. The Endosome-associated Deubiquitinating Enzyme USP8 Regulates BACE1 Enzyme Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clearance Pathways for α‐Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP8 regulates mitophagy by removing K6-linked ubiquitin conjugates from parkin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the deubiquitinase USP8 corrects a Drosophila PINK1 model of mitochondria dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Usp8-IN-2 in Infectious Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), is emerging as a critical regulator of various cellular processes, including protein trafficking, signal transduction, and immune responses. Its role in cancer and neurological disorders has been increasingly studied. More recently, USP8 has been identified as a potential therapeutic target in the context of infectious diseases. Pathogens often exploit the host's ubiquitin system to facilitate their invasion, replication, and survival. As such, targeting host factors like USP8 presents a promising host-directed therapeutic strategy to combat infections, potentially circumventing the issue of drug resistance. This technical guide provides an in-depth overview of the current understanding of USP8's role in infectious diseases and the potential of its inhibitor, Usp8-IN-2, as a therapeutic agent.

Core Concepts: The Role of USP8 in Cellular Signaling

USP8 is known to regulate several key signaling pathways by removing ubiquitin from substrate proteins, thereby preventing their degradation. This activity is crucial in maintaining cellular homeostasis. However, various pathogens can manipulate these pathways to their advantage.

USP8 and the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the innate immune response to infection. Upon recognition of pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines.[1] USP8 has been shown to be a key regulator in this pathway. Depletion of USP8 can lead to the aberrant accumulation of K63-linked ubiquitin chains on endosomes, which in turn activates the TAK1–NF-κB signaling pathway.[2][3][4] In the context of bacterial infections, components like lipopolysaccharide (LPS) can trigger TLR4 signaling, leading to NF-κB activation.[1] Studies suggest that USP8 can modulate this response by deubiquitinating key signaling components.

USP8 and the TGF-β Signaling Pathway in Chronic Viral Infections

Transforming growth factor-beta (TGF-β) signaling is a critical regulator of immune cell function, particularly in the context of chronic viral infections.[5][6] Sustained TGF-β signaling can lead to the exhaustion and deletion of virus-specific CD8+ T cells, contributing to viral persistence.[5][7] This pathway is often upregulated during chronic infections with viruses like HIV and hepatitis C.[6] While the direct role of this compound has not been explored in this context, USP8 is known to regulate the stability of various cell surface receptors, a mechanism that could potentially impact TGF-β receptor signaling and subsequent T cell responses.

This compound in Bacterial Infections

Recent studies have highlighted the therapeutic potential of targeting USP8 in bacterial infections. The inhibitor DUBs-IN-2, considered here as this compound, has shown efficacy in controlling intracellular bacterial replication.

Quantitative Data on this compound Efficacy

| Pathogen | Cell Line/Model | This compound Concentration | Effect | Reference |

| Salmonella Typhimurium | THP-1 macrophages | 2.5 µM | Significant reduction in intracellular bacteria | [8][9][10] |

| Salmonella Typhimurium | RAW 264.7 macrophages | 2.5 - 10 µM | Dose-dependent reduction in intracellular bacteria | [8] |

| Brucella melitensis | BALB/c mice | 3 mg/kg | Increased splenic bacterial load | [11][12][13] |

| Brucella neotomae | iBMDMs | Not specified | Increased bacterial invasion | [14] |

| Brucella melitensis | iBMDMs | Not specified | Increased bacterial invasion | [14] |

Note: The study on Brucella melitensis in mice showed an increased bacterial load with the inhibitor, suggesting a complex role for USP8 in this specific infection model that requires further investigation.

This compound in Viral Infections

The role of this compound in viral infections is less characterized. However, the foundational role of USP8 in regulating host factors that interact with viruses suggests it is a promising area of investigation.

USP8 in HIV Replication

USP8 has been identified as a host factor that can influence HIV-1 replication. It has been shown to interact with and stabilize the antiviral protein APOBEC3G (A3G), a cytidine deaminase that restricts HIV-1 by inducing hypermutation in the viral genome.[15][16][17][18][19] The HIV-1 accessory protein Vif counteracts A3G by targeting it for proteasomal degradation. By deubiquitinating and stabilizing A3G, USP8 can enhance its antiviral activity.[15] This suggests that inhibiting USP8 could potentially have complex, context-dependent effects on HIV-1 replication.

Experimental Protocols

Gentamicin Protection Assay for Intracellular Bacterial Quantification

This assay is used to quantify the number of viable intracellular bacteria within host cells.

Detailed Steps:

-

Seed host cells (e.g., THP-1 or RAW 264.7 macrophages) in 24- or 96-well plates and allow them to adhere overnight.[20][21]

-

Infect the cells with bacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 1 hour).[21][22]

-

Wash the cells multiple times with sterile phosphate-buffered saline (PBS) to remove non-adherent, extracellular bacteria.[22][23]

-

Incubate the cells in a medium containing a high concentration of an aminoglycoside antibiotic, such as gentamicin (e.g., 100 µg/mL), for a period sufficient to kill all remaining extracellular bacteria (e.g., 1 hour).[8][20]

-

Replace the high-gentamicin medium with a medium containing a lower, maintenance concentration of gentamicin (e.g., 10 µg/mL) and the experimental compounds (e.g., this compound or vehicle control).[24]

-

At desired time points post-infection, wash the cells again with PBS.

-

Lyse the host cells with a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.[8][22]

-

Perform serial dilutions of the cell lysate and plate them on appropriate agar plates.

-

Incubate the plates overnight at 37°C and count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.[8][10]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed effects of this compound are due to its impact on bacterial replication or a consequence of host cell toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

References

- 1. Ubiquitin-specific protease 8 ameliorates lipopolysaccharide-induced spleen injury via suppression of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGF-β Signaling in T cells is Essential for CD8 T Cell Suppression and Viral Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Cell-intrinsic transforming growth factor-beta signaling mediates virus-specific CD8+ T cell deletion and viral persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP8 inhibition regulates autophagy flux and controls Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | USP8 inhibition regulates autophagy flux and controls Salmonella infection [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Specific Deubiquitinating Enzymes Promote Host Restriction Factors Against HIV/SIV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deubiquitinase ubiquitin-specific protease 3 (USP3) inhibits HIV-1 replication via promoting APOBEC3G (A3G) expression in both enzyme activity-dependent and -independent manners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mednexus.org [mednexus.org]

- 18. USP49 potently stabilizes APOBEC3G protein by removing ubiquitin and inhibits HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. USP49 potently stabilizes APOBEC3G protein by removing ubiquitin and inhibits HIV-1 replication | eLife [elifesciences.org]

- 20. High-throughput Assay to Phenotype Salmonella enterica Typhimurium Association, Invasion, and Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Salmonella culture, gentamicin protection assay and infection of Salmonella in BMDMs [bio-protocol.org]

- 22. Gentamicin Protection assay (Intracellular Survival Assay) for Salmonella Typhimurium/Typhi [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Gentamicin protection assay [bio-protocol.org]

Usp8-IN-2: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cell signaling pathways implicated in cancer and other diseases. By preventing the removal of ubiquitin chains from its target proteins, this compound promotes their degradation, leading to the attenuation of downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, and detailed protocols for its investigation.

Introduction to USP8 and this compound

Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that plays a pivotal role in cellular homeostasis by reversing the process of ubiquitination. Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins, often targeting them for degradation by the proteasome. USP8 counteracts this by cleaving ubiquitin from its substrates, thereby rescuing them from degradation and modulating their activity and localization.[1]

USP8 has a broad range of substrates, including several receptor tyrosine kinases (RTKs) that are central to cell proliferation, survival, and differentiation.[2] Dysregulation of USP8 activity, through mutation or overexpression, has been linked to various pathologies, most notably Cushing's disease, where somatic mutations in USP8 lead to its hyperactivity and subsequent overproduction of adrenocorticotropic hormone (ACTH).[3] Furthermore, elevated USP8 levels have been observed in various cancers, making it an attractive target for therapeutic intervention.[4]

This compound is a specific small molecule inhibitor designed to target the catalytic activity of USP8. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of key oncogenic proteins, thereby disrupting the signaling pathways that drive cancer cell growth and survival.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the deubiquitinase activity of USP8. This leads to the accumulation of ubiquitinated substrates, marking them for degradation via the proteasome.

A key consequence of USP8 inhibition is the downregulation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] USP8 normally deubiquitinates these receptors, preventing their lysosomal degradation and promoting their recycling to the cell surface.[5] By inhibiting USP8, this compound enhances the ubiquitination of these receptors, leading to their degradation and a subsequent reduction in their signaling output.

Impact on Cell Signaling Pathways

This compound, through its inhibition of USP8, significantly impacts several critical cell signaling pathways that are frequently dysregulated in cancer.

EGFR and HER2 Signaling

EGFR and HER2 are key drivers of cell proliferation, survival, and migration in many cancers. This compound-mediated degradation of these receptors leads to the downregulation of their downstream signaling pathways.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. EGFR and HER2 are major upstream activators of this pathway. By reducing the levels of these receptors, this compound leads to decreased activation of PI3K and subsequent dephosphorylation of AKT, ultimately inhibiting the pro-survival signals of this pathway.[4]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of EGFR and HER2. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration. Inhibition of USP8 by this compound results in the attenuation of the MAPK/ERK pathway due to the degradation of upstream RTKs.

Quantitative Data on USP8 Inhibition

The following tables summarize the available quantitative data for USP8 inhibitors. It is important to note that much of the publicly available data refers to the specific inhibitor "DUBs-IN-2" or other general USP8 inhibitors, which are structurally and functionally related to this compound.

Table 1: In Vitro Inhibitory Activity of USP8 Inhibitors

| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |

| DUBs-IN-2 | USP8 | Not specified | AtT-20 | ACTH production | [3] |

| DUBs-IN-2 | USP7 | Not specified | - | Deubiquitinating enzyme assay | [6] |

Table 2: Anti-proliferative Activity of USP8 Inhibitors

| Inhibitor | Cell Line | GI50 / IC50 | Assay Type | Reference |

| DUBs-IN-2 | NCI-N87 (HER2+) | Significantly higher inhibition than MGC-803 | MTT Assay | [4] |

| PdPT (Pan-DUB inhibitor) | A549 | 3.769 µM (48h) | MTS Assay | [7] |

| PdPT (Pan-DUB inhibitor) | NCI-H1299 | 2.498 µM (48h) | MTS Assay | [7] |

| PdPT (Pan-DUB inhibitor) | A549/DDP (cisplatin-resistant) | 4.888 µM (48h) | MTS Assay | [7] |

Table 3: Induction of Apoptosis by USP8 Inhibition

| Cell Line | Treatment | Apoptotic Cells (%) | Notes | Reference |

| DU145 | siUSP8 | 6.32 ± 0.44 | Compared to 2.26 ± 0.38 in control | [8] |

| PC3 | siUSP8 | 12.89 ± 0.5 | Compared to 3.73 ± 0.36 in control | [8] |

| DU145 | Docetaxel + siUSP8 | Not specified | Significantly increased compared to docetaxel alone | [8] |

| PC3 | Docetaxel + siUSP8 | Not specified | Significantly increased compared to docetaxel alone | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation levels of key signaling molecules upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Procedure:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Seeding: Plate a low density of treated cells into new culture dishes.

-

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Conclusion